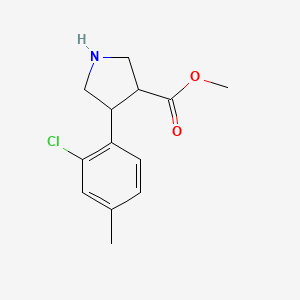

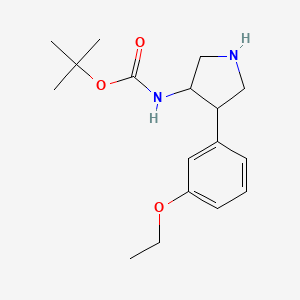

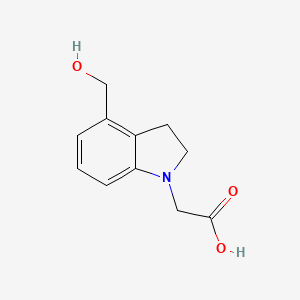

Ácido 2-(3-(etoxi-metil)piperidin-1-il)propanoico

Descripción general

Descripción

“2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported . This reaction utilizes a radical approach .Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Los derivados de piperidina son una categoría clave y extensa de compuestos heterocíclicos que contienen nitrógeno. Se utilizan ampliamente como bloques de construcción y reactivos en la síntesis de compuestos orgánicos, incluidos los productos medicinales . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Aplicaciones Anticancerígenas

Los derivados de piperidina se están utilizando como agentes anticancerígenos . Exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones Antivirales

Los derivados de piperidina también se utilizan como agentes antivirales . Se clasifican como inhibidores de la adsorción viral, fusión de células víricas, inhibidores de desencapsidación, inhibidores de neuroaminidasa, inhibidores de la integrasa, inhibidores de la proteasa, inhibidores de la ADN polimerasa viral e inhibidores de la transcriptasa inversa .

Aplicaciones Antimaláricas

Se ha encontrado que los derivados de piperidina son efectivos en los tratamientos antimaláricos .

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de piperidina se utilizan como agentes antimicrobianos y antifúngicos .

Aplicaciones Antihipertensivas

Los derivados de piperidina se utilizan en el tratamiento de la hipertensión .

Aplicaciones Analgésicas y Antiinflamatorias

Los derivados de piperidina se utilizan como agentes analgésicos y antiinflamatorios .

Aplicaciones Antialzhéimer y Antipsicóticas

Los derivados de piperidina se utilizan en el tratamiento de la enfermedad de Alzheimer y otros trastornos psicóticos .

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound has a molecular formula of c11h21no3 and a molecular weight of 21529 g/mol , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Action Environment

Such factors can significantly impact the effectiveness of piperidine derivatives .

Análisis Bioquímico

Biochemical Properties

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with piperidine derivatives, which are essential in drug discovery and have various therapeutic applications . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways. For example, piperidine derivatives have been shown to exhibit anticoagulant effects by inhibiting factor IIa .

Cellular Effects

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to have antioxidant properties, which can protect cells from oxidative stress . Additionally, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on cancer cells, both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s piperidine moiety is crucial for its biological activity, as it can interact with various targets within the cell . For instance, piperidine derivatives have been shown to inhibit specific kinases, leading to the modulation of signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function have also been observed, with some compounds exhibiting sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a threshold effect, where increasing the dosage beyond a certain point does not enhance the therapeutic effect but may increase toxicity . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Piperidine derivatives are known to undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the distribution of the compound within different tissues can affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 2-(3-(Ethoxymethyl)piperidin-1-yl)propanoic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

2-[3-(ethoxymethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-15-8-10-5-4-6-12(7-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEVYQUGNUAECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.